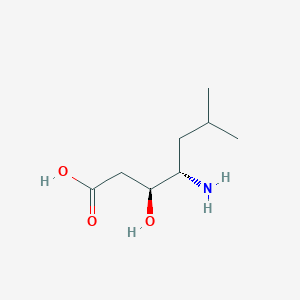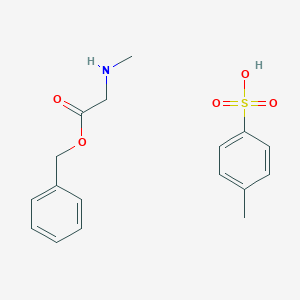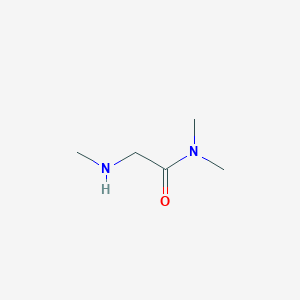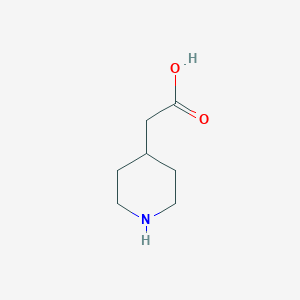
2-(哌啶-4-基)乙酸
概述
描述
2-(Piperidin-4-yl)acetic acid is an organic compound featuring a piperidine ring, a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the piperidine ring imparts unique chemical properties, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.
科学研究应用
2-(Piperidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the synthesis of bioactive compounds that can modulate biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
作用机制
Target of Action
The primary target of 2-(Piperidin-4-yl)acetic acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
2-(Piperidin-4-yl)acetic acid acts as a potent inhibitor of sEH . By inhibiting this enzyme, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid affects the metabolic pathway of EETs . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids . By inhibiting sEH, this conversion is prevented, leading to an increase in the levels of EETs. These compounds have anti-inflammatory properties and their stabilization can potentially alleviate symptoms of inflammatory diseases .
Pharmacokinetics
It is noted that many potent seh inhibitors, including similar compounds, often contain highly lipophilic substituents that limit their availability .
Result of Action
The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid leads to the stabilization of EETs . This results in enhanced anti-inflammatory effects, as EETs are potent endogenous anti-inflammatory mediators . Therefore, the compound’s action could potentially be beneficial in the treatment of pain and inflammatory diseases .
Action Environment
The action environment of 2-(Piperidin-4-yl)acetic acid can be influenced by various factorsFor instance, safety data suggests avoiding dust formation and ensuring adequate ventilation when handling the compound .
生化分析
Biochemical Properties
2-(Piperidin-4-yl)acetic acid has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The inhibition of sEH by 2-(Piperidin-4-yl)acetic acid can lead to the stabilization of EETs, thereby potentially providing anti-inflammatory effects .
Cellular Effects
The effects of 2-(Piperidin-4-yl)acetic acid on cells are largely tied to its inhibitory action on sEH. By inhibiting this enzyme, 2-(Piperidin-4-yl)acetic acid can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Piperidin-4-yl)acetic acid exerts its effects through binding interactions with biomolecules such as sEH . This binding inhibits the enzyme’s activity, leading to changes in the levels of its substrates and products, which can in turn influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound’s inhibitory effects on sEH can lead to long-term changes in cellular function .
Metabolic Pathways
Given its role as an inhibitor of sEH, it is likely that it interacts with enzymes and cofactors involved in the metabolism of EETs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yl)acetic acid typically involves the alkylation of piperidine with a suitable acetic acid derivative. One common method is the reaction of piperidine with chloroacetic acid under basic conditions, such as using sodium hydroxide or potassium carbonate, to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods: On an industrial scale, the production of 2-(Piperidin-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of piperidine derivatives, such as 4-piperidone, followed by carboxylation, is another approach used in large-scale synthesis. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: 2-(Piperidin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the acetic acid moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of piperidin-4-one or 2-(Piperidin-4-yl)acetic acid derivatives.
Reduction: Formation of 2-(Piperidin-4-yl)ethanol or 2-(Piperidin-4-yl)ethylamine.
Substitution: Formation of various substituted piperidine derivatives.
相似化合物的比较
Piperidine: A simpler structure lacking the acetic acid moiety, used as a precursor in organic synthesis.
4-Piperidone: An oxidized form of piperidine, used in the synthesis of pharmaceuticals.
N-Acylpiperidine: Compounds with acyl groups attached to the nitrogen atom, exhibiting different chemical properties.
Uniqueness: 2-(Piperidin-4-yl)acetic acid is unique due to the presence of both the piperidine ring and the acetic acid moiety, providing a versatile platform for chemical modifications. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-piperidin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOTMRKVGZZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965340 | |
| Record name | (Piperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51052-78-9 | |
| Record name | 4-Piperidineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051052789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Piperidin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidine-4-acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV2WOE5J01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
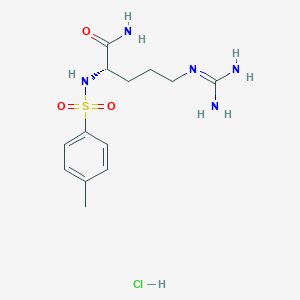
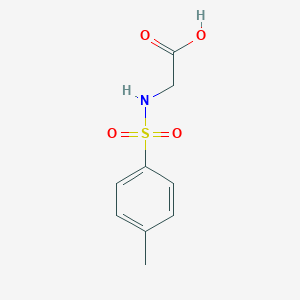
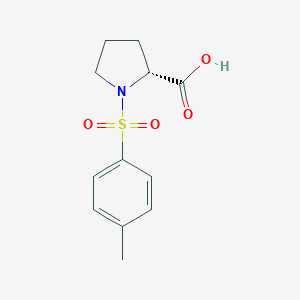
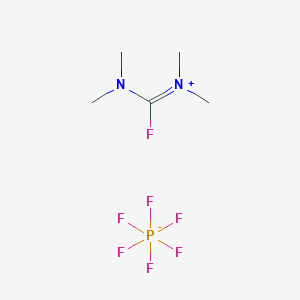
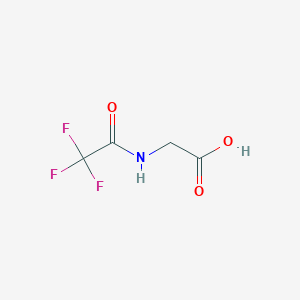



![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)
